molecular formula C17H15NO2 B5611152 N-benzyl-N-methyl-1-benzofuran-2-carboxamide

N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Cat. No. B5611152
M. Wt: 265.31 g/mol
InChI Key: SZPGVRDRUROBMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • N-benzyl-N-methyl-1-benzofuran-2-carboxamide derivatives have been synthesized through various methods. One approach involves the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine, and subsequent reactions with benzyl halides to afford target compounds. These syntheses are confirmed by spectroscopic methods (Abedinifar et al., 2018).
  • Another synthesis approach uses the Ugi four-component reaction and microwave-assisted Rap–Stoermer Reaction to create highly functionalized benzofuran-2-carboxamides (Han, Wu & Dai, 2014).

Molecular Structure Analysis

  • The molecular and crystal structures of benzofuran derivatives have been studied, revealing the presence of N–H···O interactions and supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012).

Chemical Reactions and Properties

  • Benzofuran-2-carboxamides participate in various chemical reactions. In one study, N-aryl 2-bromoacetamides were reacted with salicylaldehydes to produce benzofuran-2-carboxamides (Han, Wu & Dai, 2014).

Physical Properties Analysis

  • The physical properties of benzofuran derivatives are characterized by their solid-state structures. These structures often exhibit hydrogen-bonded dimers facilitated by N–H···O interactions and are influenced by π–π stacking interactions (Titi & Goldberg, 2009).

Chemical Properties Analysis

  • The chemical properties of benzofuran derivatives include their interaction with different reagents and participation in complex chemical processes. For instance, 1-benzofuran-2,3-dicarboxylic acid has been shown to engage in organometallic complexes with various metal ions, forming supramolecular adducts with different cations (Koner & Goldberg, 2009).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on the development of new derivatives that can be applied to a variety of disorders .

properties

IUPAC Name

N-benzyl-N-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-18(12-13-7-3-2-4-8-13)17(19)16-11-14-9-5-6-10-15(14)20-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPGVRDRUROBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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